molecular formula C11H14N2S2 B8281323 N-methyl-2-pyridin-3-ylthiolane-2-carbothioamide

N-methyl-2-pyridin-3-ylthiolane-2-carbothioamide

Cat. No.: B8281323
M. Wt: 238.4 g/mol
InChI Key: CJDIUYZQGNXWRB-UHFFFAOYSA-N
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Description

N-methyl-2-pyridin-3-ylthiolane-2-carbothioamide is an organic compound that belongs to the class of heterocyclic compounds It features a tetrahydrothiophene ring fused with a pyridine ring and a carbothioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-pyridin-3-ylthiolane-2-carbothioamide typically involves the reaction of pyridine derivatives with thiol-containing compounds under specific conditions. One common method involves the nucleophilic substitution reaction where a pyridine derivative reacts with a thiol in the presence of a base to form the desired product. The reaction conditions often include solvents like toluene or ethyl acetate and catalysts such as iodine or tert-butyl hydroperoxide (TBHP) to promote the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-pyridin-3-ylthiolane-2-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioamide group to an amine.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions often involve bases like sodium hydride (NaH) or potassium carbonate (K2CO3) and solvents such as dimethylformamide (DMF) or dichloromethane (DCM).

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-methyl-2-pyridin-3-ylthiolane-2-carbothioamide has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.

    Industry: It is used in the development of advanced materials and as a building block in the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of N-methyl-2-pyridin-3-ylthiolane-2-carbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-2-pyridin-3-ylthiolane-2-carbothioamide is unique due to its specific combination of a tetrahydrothiophene ring, pyridine ring, and carbothioamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H14N2S2

Molecular Weight

238.4 g/mol

IUPAC Name

N-methyl-2-pyridin-3-ylthiolane-2-carbothioamide

InChI

InChI=1S/C11H14N2S2/c1-12-10(14)11(5-3-7-15-11)9-4-2-6-13-8-9/h2,4,6,8H,3,5,7H2,1H3,(H,12,14)

InChI Key

CJDIUYZQGNXWRB-UHFFFAOYSA-N

Canonical SMILES

CNC(=S)C1(CCCS1)C2=CN=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 33% (weight/volume) solution of methylamine in ethanol (11 cc) is added dropwise, in the course of 5 minutes, to a solution of methyl 2-(pyrid-3-yl)-tetrahydrothiophen-2-carbodithioate (14.3 g) in ethanol (50 cc), kept at a temperature of about 20° C. The solution is subsequently stirred for 5 hours at the same temperature and then cooled to 0° C. The resulting crystals are filtered off, washed with ethanol (8 cc) and then twice with diisopropyl ether (20 cc in total) and dried under reduced pressure (20 mm Hg; 2.7 kPa) at 20° C. The product thus obtained (7.2 g) is dissolved in boiling ethanol (35 cc); decolourising charcoal (0.4 g) is added to the solution, which is filtered hot, and the filtrate is then cooled for 1 hour at a temperature of about 5° C. The resulting crystals are filtered off, washed with ethanol (5 cc) and then twice with diisopropyl ether (14 cc in total) and dried under reduced pressure (1 mm Hg; 0.13 kPa) at 40° C. N-Methyl-2-(pyrid-3-yl)-tetrahydrothiophen-2-carbothioamide (5.8 g), melting at 133° C., is thus obtained.
Quantity
0 (± 1) mol
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14.3 g
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reactant
Reaction Step One
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11 mL
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50 mL
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solvent
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0.4 g
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reactant
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35 mL
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solvent
Reaction Step Three

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